molecular formula C11H8O2 B12653769 4H-Furo(3,2-g)(1)benzopyran CAS No. 326-21-6

4H-Furo(3,2-g)(1)benzopyran

Cat. No.: B12653769
CAS No.: 326-21-6
M. Wt: 172.18 g/mol
InChI Key: ACUFKZVUZHDHMM-UHFFFAOYSA-N
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Description

4H-Furo(3,2-g)(1)benzopyran is a heterocyclic compound that belongs to the class of furobenzopyrans. These compounds are known for their unique structural features and diverse biological activities. The structure of this compound consists of a furan ring fused to a benzopyran moiety, which imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Furo(3,2-g)(1)benzopyran can be achieved through various synthetic routes. One efficient method involves a three-component approach using aromatic aldehydes, 4-hydroxycoumarin, and in situ generated phenacyl pyridinium bromide. This reaction is catalyzed by SiO2 nanoparticles under solvent-free conditions, making it environmentally friendly . The reaction proceeds rapidly with high yields and does not require extensive workup procedures or chromatographic separations.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of scalable and cost-effective catalysts, such as SiO2 nanoparticles, is crucial for industrial applications. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4H-Furo(3,2-g)(1)benzopyran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furobenzopyran-4-one derivatives, while reduction can produce dihydrofurobenzopyran compounds.

Scientific Research Applications

4H-Furo(3,2-g)(1)benzopyran has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4H-Furo(3,2-g)(1)benzopyran involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects .

Comparison with Similar Compounds

4H-Furo(3,2-g)(1)benzopyran can be compared with other similar compounds, such as:

    Coumarins: These compounds also contain a benzopyran moiety but differ in their biological activities and chemical properties.

    Benzofurans: Similar to furobenzopyrans, benzofurans have a furan ring fused to a benzene ring, but they lack the additional pyran ring.

    Furochromones: These compounds have a furan ring fused to a chromone moiety and exhibit different pharmacological activities.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activities compared to its analogs .

Properties

CAS No.

326-21-6

Molecular Formula

C11H8O2

Molecular Weight

172.18 g/mol

IUPAC Name

4H-furo[3,2-g]chromene

InChI

InChI=1S/C11H8O2/c1-2-8-6-9-3-5-13-11(9)7-10(8)12-4-1/h1-5,7H,6H2

InChI Key

ACUFKZVUZHDHMM-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C3C1=CC=CO3)OC=C2

Origin of Product

United States

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